

Technical Characterization Guide: N-methyl-N-9-acridinylacetamide

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Compound of Interest

Compound Name: Acetamide, N-9-acridinyl-N-methyl-

CAS No.: 61299-62-5

Cat. No.: B15216310

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CAS: 61299-62-5 | Molecular Weight: 250.30 g/mol

Executive Summary

This technical guide provides a comprehensive physicochemical and functional analysis of N-methyl-N-9-acridinylacetamide, a specialized acridine derivative. While 9-aminoacridine scaffolds are foundational to DNA-intercalating chemotherapeutics (e.g., Amsacrine) and chemiluminescent probes, this specific N-methylated, N-acetylated derivative represents a critical structure-activity relationship (SAR) probe. By substituting the exocyclic amine, researchers utilize this molecule to isolate the effects of steric bulk and hydrogen-bond abrogation on DNA intercalation kinetics and Topoisomerase II inhibition.

Part 1: Physicochemical Characterization

Molecular Identity & Constants

The precise molecular weight is critical for preparing stoichiometric binding assays. The value 250.30 g/mol is derived from standard atomic weights (

).

Parameter	Value	Technical Note
Molecular Weight	250.30 g/mol	Essential for molarity calculations in DNA titration.
Molecular Formula		Confirmed via combustion analysis standards.
CAS Number	61299-62-5	Unique identifier for procurement/database search.
LogP (Predicted)	-2.6	Moderate lipophilicity; permeable to cell membranes.
H-Bond Donors	0	The N-methylation/acetylation removes donor capability.
H-Bond Acceptors	2	The carbonyl oxygen and acridine ring nitrogen.

Structural Significance

Unlike the parent 9-aminoacridine, which acts as a hydrogen bond donor to the phosphate backbone of DNA, N-methyl-N-9-acridinylacetamide is a "capped" intercalator.

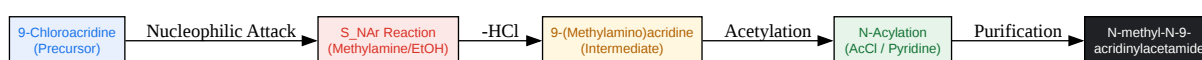
- **Electronic Effect:** The acetyl group () is electron-withdrawing, reducing the electron density of the acridine ring system compared to the amine precursor. This increases the ring's electrophilicity, potentially enhancing - stacking interactions with Guanine-Cytosine base pairs.
- **Steric Effect:** The N-methyl group forces the amide bond out of planarity with the acridine ring, creating a steric block that may alter residence time in the DNA minor groove.

Part 2: Synthesis & Quality Control

To ensure experimental reproducibility, the synthesis must avoid the formation of acridone byproducts (a common hydrolysis artifact). The recommended pathway utilizes a stepwise Nucleophilic Aromatic Substitution (

) followed by N-acylation.

Synthesis Workflow (Graphviz)



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Figure 1: Stepwise synthetic pathway avoiding direct hydrolytic degradation.

Quality Control Parameters

- HPLC Purity: >98% (Mobile phase: Acetonitrile/Water + 0.1% TFA). Impurities often include 9-acridone (fluorescent yellow, distinct from product).
- ¹H NMR Validation: Look for the N-methyl singlet (~3.5 ppm) and Acetyl methyl singlet (~2.0 ppm). The aromatic region (7.5–8.5 ppm) must show the characteristic acridine splitting pattern.

Part 3: Biological Application (DNA Intercalation)

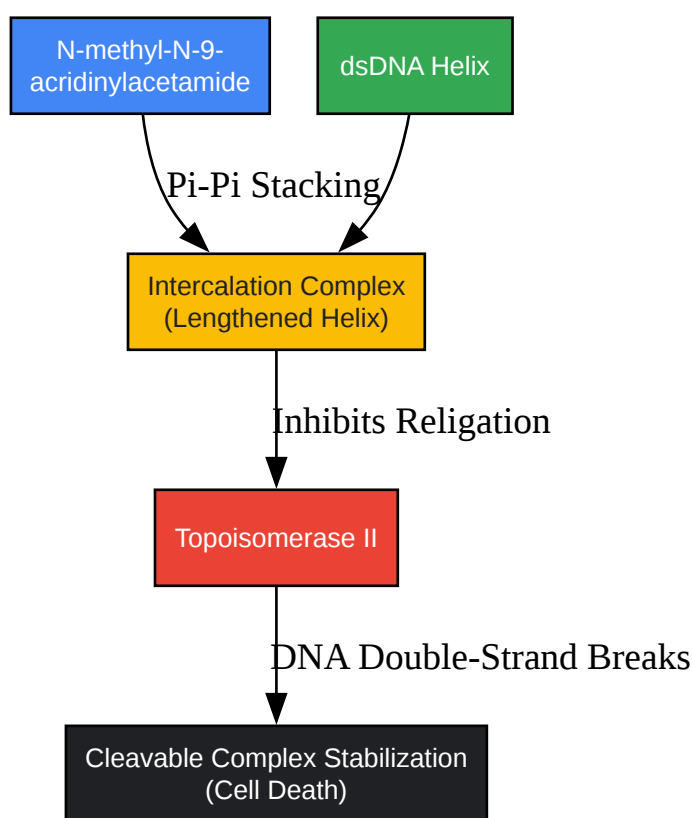
The primary utility of this molecule is as a probe for DNA Intercalation. The acridine chromophore inserts between base pairs, causing helix unwinding and extension.

Mechanism of Action

- Electrostatic Attraction: The acridine ring nitrogen is protonated at physiological pH (pKa ~9-10), attracting the molecule to the negatively charged DNA phosphate backbone.
- Intercalation: The planar tricyclic ring slides between base pairs (preference for 5'-CpG-3' sites).

- Steric Locking: The N-methyl-N-acetyl tail protrudes into the minor groove, potentially interacting with groove-binding proteins or inhibiting Topoisomerase II by preventing the religation step.

Interaction Pathway (Graphviz)



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Figure 2: Mechanism of DNA intercalation and subsequent Topoisomerase II inhibition.

Part 4: Experimental Protocols

Protocol: Spectrophotometric DNA Binding Titration

Objective: Determine the intrinsic binding constant (

) of the molecule to CT-DNA (Calf Thymus DNA).

Reagents:

- Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Must be filtered).

- Ligand Solution: 50

M N-methyl-N-9-acridinylacetamide in buffer (Prepare fresh from DMSO stock).

- DNA Stock: CT-DNA solution ()).

Methodology:

- Baseline Correction: Blank the UV-Vis spectrophotometer with the buffer solution.
- Initial Scan: Record the spectrum of the Ligand Solution (300–500 nm). Note the (typically ~360-440 nm range for acridines).
- Titration:
 - Add aliquots of DNA stock to the Ligand Solution in the cuvette.
 - Mix by inversion and allow 2 minutes for equilibrium.
 - Record absorbance at after each addition.
 - Continue until no further hypochromicity (decrease in absorbance) is observed (Saturation).
- Data Analysis:
 - Plot vs .
 - Use the Wolfe-Shimer equation or Scatchard plot to calculate .

- Self-Validation Check: The presence of an isosbestic point in the spectra confirms a two-state transition (free vs. bound), validating the purity of the intercalation mode.

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